3-Bromo-2-fluoro-6-propoxybenzoic acid
CAS No.:
Cat. No.: VC19770642
Molecular Formula: C10H10BrFO3
Molecular Weight: 277.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrFO3 |
|---|---|
| Molecular Weight | 277.09 g/mol |
| IUPAC Name | 3-bromo-2-fluoro-6-propoxybenzoic acid |
| Standard InChI | InChI=1S/C10H10BrFO3/c1-2-5-15-7-4-3-6(11)9(12)8(7)10(13)14/h3-4H,2,5H2,1H3,(H,13,14) |
| Standard InChI Key | ZAJARFPLHNGOHX-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C(=C(C=C1)Br)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 3-bromo-2-fluoro-6-propoxybenzoic acid features a benzoic acid core substituted at the 2-, 3-, and 6-positions with fluorine, bromine, and a propoxy group, respectively. The IUPAC name, 3-bromo-2-fluoro-6-propoxybenzoic acid, reflects this substitution pattern (Table 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrFO₃ |
| Molecular Weight | 277.09 g/mol |
| IUPAC Name | 3-bromo-2-fluoro-6-propoxybenzoic acid |
| Canonical SMILES | CCCOC1=C(C(=C(C=C1)Br)F)C(=O)O |
| InChI Key | ZAJARFPLHNGOHX-UHFFFAOYSA-N |
| PubChem CID | 164893477 |
The propoxy group (-OCH₂CH₂CH₃) introduces steric bulk and lipophilicity, while bromine and fluorine enhance electrophilic reactivity and hydrogen-bonding potential. Density functional theory (DFT) simulations of analogous benzoic acids predict distorted bond angles at substituted positions, such as a 120.2° C6–C1–C2 angle, due to electronic repulsion between substituents .
Synthetic Methodologies
Synthesis typically involves sequential substitution reactions on a pre-functionalized benzene ring. A plausible route, inferred from patent CN104058956A , involves:
-
Bromination: Electrophilic bromination of 2-fluoro-6-propoxybenzoic acid using bromine (Br₂) in chloroform at 0–25°C.
-
Purification: Solvent removal under reduced pressure, followed by recrystallization in ethanol to yield the pure product.
While specific reaction yields for 3-bromo-2-fluoro-6-propoxybenzoic acid are undocumented, similar brominations of dimethoxybenzoic acids achieve 70–85% efficiency under optimized conditions . Critical challenges include regioselectivity control and minimizing dehalogenation side reactions.
Physicochemical Properties
-
LogP: ~2.1 (moderate lipophilicity due to the propoxy group)
-
Aqueous Solubility: <1 mg/mL at 25°C, based on analogues like 3-bromo-6-fluoro-2-methylbenzoic acid .
-
Acidity: The carboxylic acid group likely has a pKa of ~4.2, comparable to substituted benzoic acids .
Spectroscopic Characterization
Though direct FTIR or Raman spectra for this compound are unpublished, studies on 2-bromobenzoic acid and toluic acid provide methodological frameworks :
-
FTIR: Expected peaks include:
-
1690 cm⁻¹ (C=O stretch of carboxylic acid)
-
1250–1100 cm⁻¹ (C-O-C asymmetric stretch of propoxy)
-
750 cm⁻¹ (C-Br bending)
-
-
NMR: Predicted ¹H NMR signals (δ ppm):
-
1.05 (t, 3H, -OCH₂CH₂CH₃)
-
4.50 (m, 2H, -OCH₂-)
-
7.20–8.10 (m, 3H, aromatic protons)
-
B3LYP/6-311G(d,p) calculations for analogous systems show <5% deviation between experimental and theoretical vibrational frequencies, validating such predictions .
Applications in Medicinal Chemistry
The compound’s bioactivity remains understudied, but its structural features align with pharmacophore motifs in:
-
Enzyme Inhibitors: Bromine and fluorine enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).
-
Antibacterial Agents: Halogenated benzoic acids disrupt bacterial cell wall synthesis, as seen in 4-aminobenzoic acid derivatives .
-
Prodrug Development: The carboxylic acid group facilitates conjugation with targeting moieties.
Future Research Priorities
-
Synthetic Optimization: Develop catalytic bromination methods to improve regioselectivity.
-
Pharmacological Screening: Evaluate in vitro toxicity and target engagement using high-throughput assays.
-
Spectroscopic Benchmarking: Acquire experimental FTIR, NMR, and mass spectra to validate computational models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume